![molecular formula C27H33FN8 B6175993 N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine CAS No. 1868086-40-1](/img/no-structure.png)

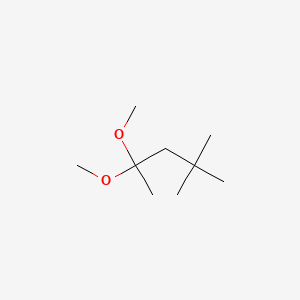

N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine” is a complex organic compound . It is also known as Abemaciclib, an antitumor agent and dual inhibitor of cyclin-dependent kinases 4 (CDK4) and 6 (CDK6) that are involved in the cell cycle and promotion of cancer .

Synthesis Analysis

The synthesis of a related compound, “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine”, involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out at 60-70 °C for 2 hours, then cooled to room temperature. Potassium carbonate is added and stirred for 10 minutes, the aqueous phase is separated, and dried to give the product .Molecular Structure Analysis

The molecular structure of this compound has been investigated theoretically using B3LYP/cc-pVDZ .Chemical Reactions Analysis

The compound is part of a class of molecules that inhibit cyclin-dependent kinases 4 (CDK4) and 6 (CDK6), which are involved in the cell cycle and promotion of cancer .Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Mécanisme D'action

Safety and Hazards

Orientations Futures

Crystalline and amorphous forms of the compound and various salts thereof have been developed. These forms, or pharmaceutical compositions thereof, are used for treatment of diseases or disorders associated with cyclin-dependent kinase (CDK), especially CDK4 and CDK6, activities, such as various cancers .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine involves the reaction of two key starting materials, namely 2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine and 5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine", "5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine", "Sodium hydride", "N,N-Dimethylformamide (DMF)", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Deprotonation of 2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine with sodium hydride in DMF to form the corresponding pyrimidine anion.", "Step 2: Addition of 5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine to the reaction mixture, followed by the addition of triethylamine to act as a base. The resulting mixture is stirred at room temperature for several hours to allow for the formation of the desired product.", "Step 3: Quenching of the reaction mixture with methanol and subsequent filtration to remove any insoluble impurities.", "Step 4: Acidification of the filtrate with hydrochloric acid to protonate the amine group and form a salt.", "Step 5: Neutralization of the salt with sodium hydroxide to form the free base.", "Step 6: Extraction of the free base with ethyl acetate and subsequent washing with water to remove any remaining impurities.", "Step 7: Drying of the organic layer with anhydrous sodium sulfate and concentration under reduced pressure to yield the final product." ] } | |

Numéro CAS |

1868086-40-1 |

Nom du produit |

N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine |

Formule moléculaire |

C27H33FN8 |

Poids moléculaire |

488.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.